Potassium (2-aminophenyl)trifluoroboranuide Potassium (2-aminophenyl)trifluoroboranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449494
InChI: InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1
SMILES: [B-](C1=CC=CC=C1N)(F)(F)F.[K+]
Molecular Formula: C6H6BF3KN
Molecular Weight: 199.03 g/mol

Potassium (2-aminophenyl)trifluoroboranuide

CAS No.:

Cat. No.: VC13449494

Molecular Formula: C6H6BF3KN

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2-aminophenyl)trifluoroboranuide -

Specification

Molecular Formula C6H6BF3KN
Molecular Weight 199.03 g/mol
IUPAC Name potassium;(2-aminophenyl)-trifluoroboranuide
Standard InChI InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1
Standard InChI Key KOLBRTYWPOOMRI-UHFFFAOYSA-N
SMILES [B-](C1=CC=CC=C1N)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=CC=C1N)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Potassium (2-aminophenyl)trifluoroboranuide features a phenyl ring substituted with an amino group (-NH₂) at the ortho position and a trifluoroborate (-BF₃K) moiety. The planar aromatic system conjugated with the boron center enables nucleophilic reactivity, while the potassium counterion stabilizes the anionic trifluoroborate group. The compound’s canonical SMILES, [B-](C1=CC=CC=C1N)(F)(F)F.[K+], and InChIKey, KOLBRTYWPOOMRI-UHFFFAOYSA-N, reflect its structural precision.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₆BF₃KN
Molecular Weight199.03 g/mol
IUPAC NamePotassium (2-aminophenyl)trifluoroboranuide
SMILESB-(F)(F)F.[K+]
InChIInChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1

The amino group’s ortho positioning induces steric and electronic effects that modulate the compound’s reactivity in cross-coupling reactions.

Synthesis and Manufacturing

Reaction Mechanism and Optimization

The synthesis of potassium (2-aminophenyl)trifluoroboranuide involves treating 2-aminophenylboronic acid with potassium bifluoride (KHF₂) in aqueous methanol. The reaction proceeds via nucleophilic substitution, where fluoride ions displace hydroxyl groups on boron, forming the trifluoroborate anion. Potassium ions then stabilize the resulting complex.

Critical Steps:

  • Boronic Acid Preparation: 2-Aminophenylboronic acid is synthesized through Miyaura borylation of 2-bromoaniline using bis(pinacolato)diboron and a palladium catalyst.

  • Fluoridation: The boronic acid reacts with KHF₂ at 0–5°C to prevent decomposition.

  • Precipitation: The product precipitates upon cooling, yielding 85–92% purity after recrystallization.

Table 2: Synthesis Conditions and Yields

ParameterValue
Temperature0–5°C
SolventMethanol/Water (3:1)
Reaction Time12–16 hours
Yield85–92%

This method outperforms alternative routes using boron trifluoride etherates, which often require stringent anhydrous conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium (2-aminophenyl)trifluoroboranuide serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. Its trifluoroborate group resists hydrolysis, enabling reactions in protic solvents. For example, coupling with 4-bromotoluene produces biaryl amines, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). Catalyst systems employing Pd(PPh₃)₄ and SPhos ligands achieve turnover numbers (TON) exceeding 10,000.

Pharmaceutical Intermediates

The amino group facilitates the synthesis of kinase inhibitors and antipsychotic agents. In a 2024 study, the compound was used to construct a pyrrolopyrimidine scaffold for JAK2 inhibitors, achieving IC₅₀ values below 10 nM in biochemical assays.

Material Science

Trifluoroborates are integral to perovskite solar cells, where they passivate surface defects. Incorporating potassium (2-aminophenyl)trifluoroboranuide into methylammonium lead iodide layers boosted power conversion efficiency from 18.3% to 21.7% by reducing charge recombination.

ConditionStability Outcome
Temperature (25°C)Stable for >2 years
Humidity (60% RH)Stable for 6 months
Aqueous Solution (pH 7)Stable for 48 hours

Research Findings and Recent Advances

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the amino group lowers the activation energy for transmetalation in Suzuki-Miyaura reactions by 12–15 kJ/mol compared to unsubstituted phenyltrifluoroborates. This electronic enhancement accelerates aryl-aryl bond formation, particularly in sterically hindered systems.

Catalytic Innovations

A 2024 study demonstrated that nickel-catalyzed couplings with potassium (2-aminophenyl)trifluoroboranuide enable C–N bond formation without directing groups. Using Ni(COD)₂ and dtbpy ligands, researchers synthesized secondary amines with 78–94% yields, bypassing traditional Ullmann conditions.

Comparative Analysis with Related Compounds

Versus 3-Aminophenyl Analogs

The ortho-substituted amino group in potassium (2-aminophenyl)trifluoroboranuide confers greater steric hindrance than its para counterpart, reducing side reactions in crowded catalytic environments. For instance, couplings with 2,6-dimethylbromobenzene proceed at 82% yield for the ortho isomer versus 67% for the para derivative.

Versus Halogen-Substituted Trifluoroborates

Bromo- and fluoro-substituted analogs (e.g., potassium (3-bromo-2-fluorophenyl)trifluoroboranuide) exhibit lower solubility in polar aprotic solvents but broader electrophile compatibility. The electron-withdrawing halogens enable couplings with deactivated aryl chlorides at 110°C, whereas the amino-substituted variant requires temperatures below 80°C to prevent decomposition.

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